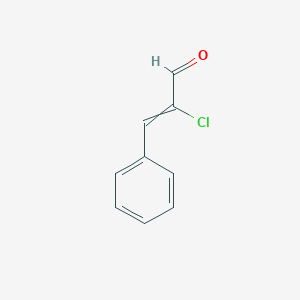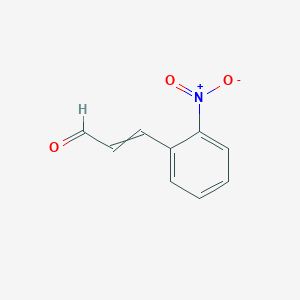
sodium;N,N-diethylcarbamodithioate;trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sodium;N,N-diethylcarbamodithioate;trihydrate is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is known for its specific chemical structure and biological activity, making it a subject of study in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;N,N-diethylcarbamodithioate;trihydrate involves several steps, starting with the selection of appropriate raw materials. The process typically includes a series of chemical reactions such as alkylation, reduction, and cyclization. Each step requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are often employed to enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
sodium;N,N-diethylcarbamodithioate;trihydrate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of solvents like ether or tetrahydrofuran. Substitution reactions may require catalysts such as palladium or platinum to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For instance, oxidation of this compound may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound
Aplicaciones Científicas De Investigación
sodium;N,N-diethylcarbamodithioate;trihydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its biological activity and potential therapeutic effects. It is often used in assays to investigate cellular processes and signal transduction pathways.
Medicine: this compound is explored for its potential use in drug development, particularly for its effects on specific molecular targets.
Industry: The compound finds applications in the production of specialty chemicals, materials science, and environmental research.
Mecanismo De Acción
The mechanism of action of sodium;N,N-diethylcarbamodithioate;trihydrate involves its interaction with specific molecular targets in the body. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular function and signal transduction, ultimately resulting in the observed biological effects.
Propiedades
IUPAC Name |
sodium;N,N-diethylcarbamodithioate;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS2.Na.3H2O/c1-3-6(4-2)5(7)8;;;;/h3-4H2,1-2H3,(H,7,8);;3*1H2/q;+1;;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGXHTXOZKVJDN-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)[S-].O.O.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=S)[S-].O.O.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16NNaO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














